molecular formula C11H9N9O3S B5039293 2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE

2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE

Cat. No.: B5039293
M. Wt: 347.32 g/mol
InChI Key: JZKLWGUYTKWSCU-UHFFFAOYSA-N
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Description

2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE is a complex organic compound that features a combination of nitro, phenyl, tetrazole, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas, palladium on carbon). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl or tetrazole rings .

Scientific Research Applications

2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro, phenyl, tetrazole, and triazole groups may contribute to its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-nitro-5-(1-phenyltetrazol-5-yl)sulfanyl-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N9O3S/c12-8(21)6-18-10(13-9(15-18)20(22)23)24-11-14-16-17-19(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKLWGUYTKWSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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